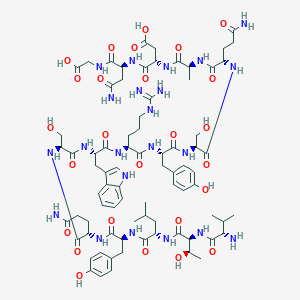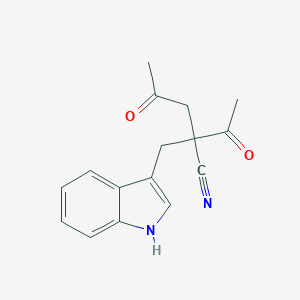
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one, also known as ACP, is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. ACP is a potent and selective agonist of the cannabinoid receptor CB1, which is widely expressed in the central nervous system and involved in various physiological processes such as pain perception, appetite regulation, and mood control. ACP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including chronic pain, epilepsy, and multiple sclerosis.
Mécanisme D'action
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one is a potent and selective agonist of the cannabinoid receptor CB1, which is widely expressed in the central nervous system and involved in various physiological processes such as pain perception, appetite regulation, and mood control. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one binds to the CB1 receptor with high affinity and activates downstream signaling pathways that lead to the modulation of neurotransmitter release and the regulation of ion channel activity. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has been shown to have a higher affinity for the CB1 receptor than the endogenous cannabinoid anandamide, which suggests that 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one may be a more potent and effective therapeutic agent than natural cannabinoids.
Effets Biochimiques Et Physiologiques
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has been shown to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of pain perception, mood, and reward. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has also been shown to modulate the activity of ion channels such as voltage-gated calcium channels and potassium channels, which are involved in the regulation of neuronal excitability and synaptic transmission. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has been shown to have anti-inflammatory effects in animal models of inflammation, which suggests that 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one may be a potential treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has several advantages for lab experiments. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one is a potent and selective agonist of the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one is also relatively easy to synthesize and purify, which makes it a convenient tool for studying the CB1 receptor and its downstream signaling pathways. However, there are also several limitations to using 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one in lab experiments. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one is a synthetic compound that may have different pharmacokinetic and pharmacodynamic properties than natural cannabinoids. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one may also have off-target effects that are not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one. One direction is to further investigate the potential therapeutic applications of 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one in the treatment of neurological disorders such as chronic pain, epilepsy, and multiple sclerosis. Another direction is to investigate the potential side effects of 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one and to develop strategies to mitigate these effects. A third direction is to investigate the potential synergistic effects of 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one with other compounds, such as other cannabinoids or traditional analgesics, to enhance its therapeutic efficacy. Finally, further research is needed to fully understand the molecular mechanisms underlying the effects of 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one on the CB1 receptor and its downstream signaling pathways.
Méthodes De Synthèse
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one can be synthesized by reacting indole-3-carboxaldehyde with ethyl cyanoacetate in the presence of acetic anhydride and a catalytic amount of piperidine. The resulting product is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride and aluminum chloride to yield 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one. The purity and yield of 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including chronic pain, epilepsy, and multiple sclerosis. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has been shown to have potent analgesic effects in animal models of acute and chronic pain, and it has been suggested that 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one may be a promising alternative to traditional opioid analgesics, which are associated with significant side effects and the risk of addiction. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has also been shown to have anticonvulsant effects in animal models of epilepsy, and it has been suggested that 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one may be a potential treatment for drug-resistant epilepsy. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has also been shown to have neuroprotective effects in animal models of multiple sclerosis, and it has been suggested that 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one may be a potential treatment for this debilitating disease.
Propriétés
Numéro CAS |
131920-07-5 |
|---|---|
Nom du produit |
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one |
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2-acetyl-2-(1H-indol-3-ylmethyl)-4-oxopentanenitrile |
InChI |
InChI=1S/C16H16N2O2/c1-11(19)7-16(10-17,12(2)20)8-13-9-18-15-6-4-3-5-14(13)15/h3-6,9,18H,7-8H2,1-2H3 |
Clé InChI |
SJKMAOLLIRSPQC-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(CC1=CNC2=CC=CC=C21)(C#N)C(=O)C |
SMILES canonique |
CC(=O)CC(CC1=CNC2=CC=CC=C21)(C#N)C(=O)C |
Synonymes |
4-ACETYL-4-CYANO-5-(INDOL-3-YL)PENTAN-2-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



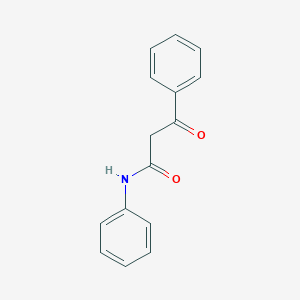
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
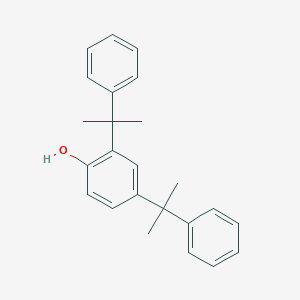
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)
![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)
![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)
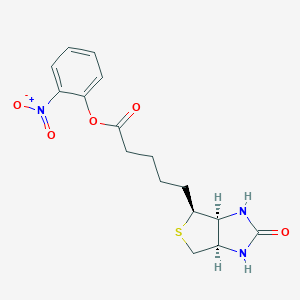
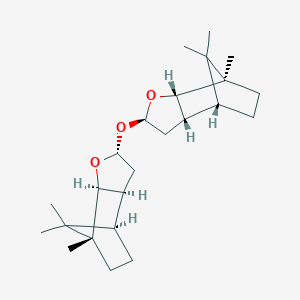
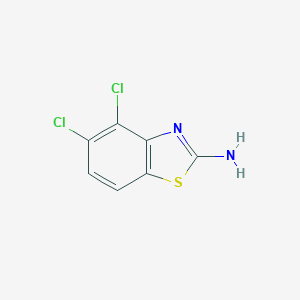
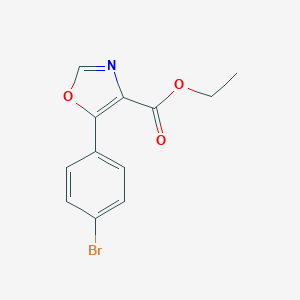
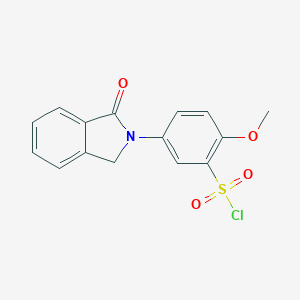
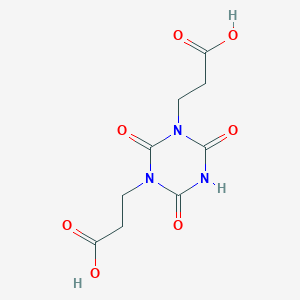
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B160572.png)
